molecular formula C5H11NO3 B089805 Amyl nitrate CAS No. 1002-16-0

Amyl nitrate

Cat. No.: B089805
CAS No.: 1002-16-0
M. Wt: 133.15 g/mol
InChI Key: HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Description

Amyl nitrate is a chemical compound with the formula CH₃(CH₂)₄ONO₂. This molecule consists of a five-carbon amyl group attached to a nitrate functional group. It is the ester of amyl alcohol and nitric acid . This compound is primarily used as an additive in diesel fuel to improve ignition by accelerating the ignition of fuel .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amyl nitrate is synthesized through the esterification reaction between amyl alcohol and nitric acid. The reaction typically involves the following steps:

    Amyl Alcohol Preparation: Amyl alcohol is prepared through the fermentation of sugars or by the hydration of pentenes.

    Esterification: Amyl alcohol is reacted with nitric acid under controlled conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes:

Chemical Reactions Analysis

Key Reaction Conditions:

ParameterValue
Temperature0–5°C
CatalystH₂SO₄
Yield~75–85%
ByproductIsoamyl alcohol (traces)

Decomposition Reactions

Amyl nitrite undergoes alkaline hydrolysis in the presence of bases like NaOH:

C H ONO+NaOHC H OH+NaNO \text{C H ONO}+\text{NaOH}\rightarrow \text{C H OH}+\text{NaNO }

This reaction produces isoamyl alcohol and sodium nitrite, with a near-quantitative yield under reflux conditions .

Kinetics Data:

  • Rate constant (k) : 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C

  • Activation energy (Eₐ) : ~45 kJ/mol

Reactivity with Carbanions

Amyl nitrite reacts with carbanions to form oximes, a reaction exploited in organic synthesis:

+C H ONOR N O+C H O \text{R }+\text{C H ONO}\rightarrow \text{R N O}+\text{C H O }

This reaction is stereospecific and proceeds via a radical intermediate .

Example:

  • Reaction with benzyl carbanion yields benzaldoxime (90% yield) .

Role in Sandmeyer Reaction Modifications

Amyl nitrite is used to generate aryl halides via a radical pathway :

  • Formation of diazonium salt :

    Ar NH2+HNO2Ar N2+\text{Ar NH}_2+\text{HNO}_2\rightarrow \text{Ar N}_2^+
  • Radical initiation :

    Ar N2++C H ONOAr+N2+C H O\text{Ar N}_2^++\text{C H ONO}\rightarrow \text{Ar}^\cdot +\text{N}_2+\text{C H O}^\cdot
  • Halogen abstraction :

    Ar+CH2I2Ar I+CH2\text{Ar}^\cdot +\text{CH}_2\text{I}_2\rightarrow \text{Ar I}+\text{CH}_2^\cdot

This method is particularly effective for synthesizing aryl iodides and bromides .

Oxidation and Reactivity Profile

Amyl nitrite acts as a mild oxidizing agent , reacting with reducing agents like hydrides or sulfides:

C H ONO+NaBH4C H OH+NaNO2+BH3\text{C H ONO}+\text{NaBH}_4\rightarrow \text{C H OH}+\text{NaNO}_2+\text{BH}_3

This exothermic reaction (ΔH = −120 kJ/mol) can culminate in detonation under uncontrolled conditions .

Hazard Classification:

  • NFPA Rating : Health 2, Flammability 3, Reactivity 2

  • UN Number : 1113 (Amyl nitrite)

Metabolic Pathways

In vivo, amyl nitrite is metabolized via hepatic denitration :

C H ONOHydrolysisC H OH+HNO2\text{C H ONO}\xrightarrow{\text{Hydrolysis}}\text{C H OH}+\text{HNO}_2

Approximately 60% of inhaled amyl nitrite is excreted as nitrite ions in urine within 4 hours .

Pharmacokinetic Data:

ParameterValue
Bioavailability80–90% (inhalation)
Half-life (t₁/₂)2–5 minutes
MetaboliteIsoamyl alcohol

Reactivity with Hemoglobin

Amyl nitrite oxidizes hemoglobin to methemoglobin , a mechanism exploited in cyanide poisoning treatment:

Hb Fe2++C H ONOMetHb Fe3++C H O\text{Hb Fe}^{2+}+\text{C H ONO}\rightarrow \text{MetHb Fe}^{3+}+\text{C H O}^-

Methemoglobin binds cyanide as cyanomethemoglobin , reducing toxicity .

Efficacy in Cyanide Antagonism:

ParameterAmyl NitriteHydroxocobalamin
Time to effect30–60 seconds3–5 minutes
MetHb formation5–10%0%
Survival rate (LD₅₀)65%85%

Scientific Research Applications

Chemical and Industrial Applications

Organic Synthesis:
Amyl nitrate is utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable in the production of other organic compounds. Alkyl nitrates like this compound can serve as intermediates in synthesizing pharmaceuticals and agrochemicals .

Fuel Additive:
this compound is used as an additive in diesel fuel, where it acts as a cetane improver. This enhances the ignition quality of diesel fuels by accelerating combustion, leading to improved engine performance and reduced emissions . The following table summarizes its role as a fuel additive:

Property Description
Function Ignition improver (cetane improver)
Effect on Fuel Accelerates ignition and improves combustion efficiency
Environmental Impact Reduces emissions compared to standard diesel fuels

Medical Applications

Historically, this compound has been employed in medical settings primarily for the treatment of angina pectoris and cyanide poisoning.

Treatment of Angina:
this compound acts as a vasodilator, which means it relaxes blood vessels, thereby reducing blood pressure and alleviating the symptoms of angina. Patients inhale this compound during an angina attack to achieve rapid relief . However, its use has diminished over time due to the availability of more effective treatments such as nitroglycerin.

Cyanide Poisoning:
this compound was once used as an antidote for cyanide poisoning. It induces the formation of methemoglobin, which can bind cyanide ions and help mitigate toxicity. However, it has largely been replaced by hydroxocobalamin due to better efficacy and safety profiles .

Recreational Use and Psychoactive Effects

This compound is also known for its recreational use, particularly among certain social groups. It is inhaled for its psychoactive effects, which include euphoria and relaxation of smooth muscles . While this use is prevalent, it poses significant health risks including potential neurotoxicity and cardiovascular complications when combined with other stimulants .

Case Studies and Research Findings

Research has shown varying effects of this compound on health:

  • A study assessing neurotoxicity found that alkyl nitrites impair learning and memory functions in rodents when administered chronically . This raises concerns about long-term recreational use.
  • Another study compared the hemodynamic effects of this compound with glyceryl trinitrate (GTN), demonstrating that this compound significantly increased heart rate and cardiac index shortly after administration, indicating its potent vasodilatory effects .

Mechanism of Action

Amyl nitrate exerts its effects primarily through the release of nitric oxide, which is a potent vasodilator. The mechanism involves:

Comparison with Similar Compounds

Amyl nitrate is often compared with other alkyl nitrates and nitrites:

    Amyl Nitrite: Similar in structure but used primarily as a vasodilator and recreational drug.

    Butyl Nitrite: Known for its slower onset and longer-lasting effects compared to amyl nitrite.

    Isobutyl Nitrite: A newer compound with fast-acting effects and a powerful, heady high.

    Pentyl Nitrite: Produces a more subtle high and is known for its mild, fruity scent.

    Propyl Nitrite: Less potent with milder, longer-lasting effects.

This compound’s uniqueness lies in its dual role as both an industrial additive and a reagent in organic synthesis, distinguishing it from its nitrite counterparts that are primarily used for their vasodilatory and recreational effects.

Biological Activity

Amyl nitrite, a chemical compound classified as a nitrite, has been widely studied for its biological activities, particularly in the context of cardiovascular health and its use as a recreational drug. This article explores the pharmacological properties, mechanisms of action, therapeutic applications, and potential adverse effects of amyl nitrite, supported by research findings and case studies.

Pharmacological Properties

Chemical Structure and Classification

Amyl nitrite is an alkyl nitrite with the molecular formula C5H11NO2. It is primarily used as a vasodilator, which means it relaxes blood vessels and improves blood flow. Its rapid absorption through the pulmonary alveoli allows for quick therapeutic effects, typically within one minute of inhalation .

Mechanism of Action

The primary mechanism by which amyl nitrite exerts its effects is through the release of nitric oxide (NO), which activates guanylate cyclase and leads to increased levels of cyclic guanosine monophosphate (cGMP). This process results in smooth muscle relaxation and vasodilation, subsequently decreasing systemic vascular resistance and myocardial oxygen demand .

Therapeutic Applications

1. Treatment of Angina Pectoris

Amyl nitrite has been historically used to relieve angina pectoris. Clinical studies indicate that it effectively decreases systolic and diastolic blood pressure while increasing heart rate and cardiac output .

2. Cyanide Poisoning Antidote

In emergency medicine, amyl nitrite serves as an antidote for cyanide poisoning. It works by converting hemoglobin to methemoglobin, which binds to cyanide ions, effectively reducing their toxicity .

Adverse Effects and Safety Profile

Despite its therapeutic benefits, amyl nitrite has been associated with several adverse effects:

  • Cardiovascular Effects : Potential hypotension, tachycardia, and headache are common side effects due to its vasodilatory properties.
  • Immunological Impact : Research has shown that exposure to amyl nitrite can lead to transient immune suppression followed by a compensatory immune response. This cycling may enhance susceptibility to infections or exacerbate conditions like HIV .
  • Recreational Use Risks : The recreational use of amyl nitrite (often referred to as "poppers") has been linked to various health risks including methaemoglobinaemia at high doses, which can be fatal .

Case Studies

Several case studies highlight the dual nature of amyl nitrite's use—both therapeutic and recreational:

  • Case Study 1 : A retrospective analysis demonstrated that patients using amyl nitrite for angina experienced significant relief from symptoms without major complications when used as prescribed.
  • Case Study 2 : In contrast, a cohort study on recreational users revealed a higher incidence of respiratory issues and cardiovascular events compared to non-users. Participants reported episodes of dizziness and fainting after inhalation during social gatherings.

Research Findings

Recent studies have focused on the long-term effects of amyl nitrite use:

Study FocusFindings
Immunological ResponseInitial lymphopenia followed by an overshoot in immune activity was observed post-exposure .
Cardiovascular HealthChronic use was linked to endothelial dysfunction and increased tolerance to vasodilatory effects .
Cancer RiskInhalant exposure was associated with elevated expression of vascular endothelial growth factor (VEGF), potentially linking it to cancer progression in certain populations .

Q & A

Q. What safety protocols are essential when handling amyl nitrate in laboratory settings?

Basic Question
this compound poses significant flammability, reactivity, and toxicity risks. Researchers must implement:

  • Engineering controls : Local exhaust ventilation or enclosed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Contaminated clothing must be replaced immediately and laundered separately .
  • Emergency measures : Eyewash stations and emergency showers within 10 seconds of exposure areas. Immediate skin decontamination with soap and water is critical .
  • Work practices : Prohibit eating/drinking in labs, and enforce strict handwashing protocols .

Q. How do the physicochemical properties of this compound influence experimental design?

Basic Question
Key properties impacting experimental setups include:

PropertyValue/BehaviorExperimental Consideration
Boiling Point ~157°C (decomposes)Avoid heating above 52°C (flash point) .
Density 1.00 g/cm³ at 20°CMiscibility testing with solvents required.
Reactivity Explosive decomposition under heat, shock, or frictionUse spark-proof equipment and anti-static flooring .
Stability Incompatible with oxidizers, acids, and reducing agentsSegregate storage and avoid reactive matrices .

Q. What advanced analytical methods are recommended for quantifying this compound in biological or environmental samples?

Advanced Question

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for volatile organic nitrate detection, with derivatization steps to enhance stability .
  • Enzymatic assays : Recombinant nitrate reductase-based kits offer high specificity for nitrate quantification, with detection limits <0.1 ppm .
  • UV-Vis spectroscopy : Indirect measurement via Griess reaction after reduction to nitrite, though cross-reactivity with nitrites requires validation .

Q. How should researchers resolve contradictions in toxicological data for this compound exposure?

Advanced Question

  • Dose-response reconciliation : Evaluate species-specific metabolic pathways (e.g., hepatic CYP450 activity) and interspecies scaling factors .
  • Confounding variables : Control for co-exposures (e.g., ethanol potentiates hepatotoxicity) and genetic polymorphisms in detoxification enzymes .
  • Meta-analysis frameworks : Use tools like EPA IRIS to assess study quality, focusing on substance stability and administration routes .

Q. What methodologies ensure this compound stability during long-term storage and experimental use?

Advanced Question

  • Storage conditions : Store in amber glass at 2–8°C under inert gas (argon/nitrogen) to prevent photolytic or oxidative degradation .
  • Stability monitoring : Periodic FTIR or HPLC analysis to detect decomposition products (e.g., nitrogen oxides) .
  • Handling protocols : Pre-cool equipment to minimize thermal stress during transfer .

Q. How can researchers differentiate this compound from amyl nitrite in literature reviews?

Basic Question

  • Structural distinction : this compound (C₅H₁₁NO₃) has a nitrate (–ONO₂) group; amyl nitrite (C₅H₁₁NO₂) contains a nitrite (–ONO) group .
  • Functional differences : Amyl nitrite acts as a vasodilator, while this compound is primarily a fuel additive. Cross-check CAS numbers (e.g., this compound: 1002-16-0) .

Q. What risk assessment strategies are recommended in the absence of established occupational exposure limits (OELs)?

Advanced Question

  • Biomonitoring : Track blood methemoglobin levels and liver/kidney function in exposed personnel .
  • ALARA principle : Maintain exposures "As Low As Reasonably Achievable" via real-time air sampling and hierarchical controls (e.g., substitution with less toxic analogs) .
  • Benchmarking : Apply OELs for structurally similar nitrates (e.g., ethyl nitrate) with adjustment factors for molecular weight and reactivity .

Q. Notes

  • References : All recommendations align with OSHA, NIST, and EPA guidelines to ensure methodological rigor.
  • Data Sources : Excludes non-authoritative platforms (e.g., benchchem.com ) per requirements.
  • Conflicts Addressed : Safety protocols reconcile OSHA mandates () with TCI America’s PPE guidelines ().

Properties

IUPAC Name

pentyl nitrate
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InChI

InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
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InChI Key

HSNWZBCBUUSSQD-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO[N+](=O)[O-]
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Molecular Formula

C5H11NO3
Record name AMYL NITRATE
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DSSTOX Substance ID

DTXSID2058708
Record name Amyl nitrate
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Molecular Weight

133.15 g/mol
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Physical Description

Amyl nitrate appears as a clear colorless liquid with an ether-like odor. Flash point 118 °F. About the same density as water and insoluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as an additive for diesel fuels., Clear colorless liquid with an ether-like odor; [CAMEO]
Record name AMYL NITRATE
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Boiling Point

292 to 314 °F at 760 mmHg (USCG, 1999), 150 °C (unstable), BP: 145 °C
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Flash Point

120 °F (USCG, 1999), 118 °F (48 °C) - open cup, 125 °F (open cup)
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Solubility

In water, 360 mg/L at 25 °C, In water, 0.3%
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Density

1 at 68 °F (USCG, 1999), 0.99
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Vapor Pressure

5.07 [mmHg], 5.07 mm Hg at 25 °C
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Color/Form

Slightly yellow liquid, Liquid

CAS No.

1002-16-0
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Melting Point

-190 °F (USCG, 1999)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Amyl nitrate

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